molecular formula C21H20N2O5S2 B2928451 methyl 4-(N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)sulfamoyl)benzoate CAS No. 1396712-88-1

methyl 4-(N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)sulfamoyl)benzoate

Cat. No.: B2928451
CAS No.: 1396712-88-1
M. Wt: 444.52
InChI Key: JELRJKRZQLMTLT-UHFFFAOYSA-N
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Description

Methyl 4-(N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)sulfamoyl)benzoate is a complex organic compound featuring a benzoate ester, a sulfonamide group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as methyl 4-aminobenzoate, thiophene-2-carboxaldehyde, and 4-nitrophenylsulfonyl chloride.

    Step-by-Step Synthesis:

Industrial Production Methods

Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of solvents that maximize yield and purity.

    Purification: Techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group in intermediates can be reduced to amines.

    Substitution: Electrophilic aromatic substitution can occur on the benzene ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, hydrogen gas with palladium on carbon.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Organic Synthesis: Intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its sulfonamide group.

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

Medicine

    Antimicrobial Agents: Potential use in developing new antimicrobial agents.

    Cancer Research: Studied for its cytotoxic effects on cancer cells.

Industry

    Materials Science: Used in the development of new materials with specific electronic properties.

    Polymer Chemistry: Incorporated into polymers to modify their properties.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(N-(4-(2-oxo-2-((furan-2-ylmethyl)amino)ethyl)phenyl)sulfamoyl)benzoate: Similar structure but with a furan ring instead of thiophene.

    Methyl 4-(N-(4-(2-oxo-2-((pyridin-2-ylmethyl)amino)ethyl)phenyl)sulfamoyl)benzoate: Contains a pyridine ring, offering different electronic properties.

Uniqueness

    Thiophene Ring: Provides unique electronic properties and reactivity compared to furan and pyridine analogs.

    Sulfonamide Group: Enhances biological activity through enzyme inhibition.

This compound’s unique combination of functional groups and structural features makes it a versatile molecule for various scientific and industrial applications.

Properties

IUPAC Name

methyl 4-[[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]phenyl]sulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5S2/c1-28-21(25)16-6-10-19(11-7-16)30(26,27)23-17-8-4-15(5-9-17)13-20(24)22-14-18-3-2-12-29-18/h2-12,23H,13-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JELRJKRZQLMTLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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